molecular formula C17H13N5O2 B14135331 3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1010922-28-7

3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14135331
CAS No.: 1010922-28-7
M. Wt: 319.32 g/mol
InChI Key: UAURRXKPLKRHSB-UHFFFAOYSA-N
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Description

3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Indole Derivatization: The indole moiety can be introduced via a coupling reaction with the oxadiazole intermediate.

    Pyridinylmethyl Substitution:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the oxadiazole ring or the pyridinylmethyl group to yield different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine

In medicine, it is explored for its therapeutic potential, particularly in the treatment of diseases where oxadiazole derivatives have shown promise, such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-6-yl)-1,2,4-oxadiazole-5-carboxamide: Lacks the pyridinylmethyl group.

    N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the indole moiety.

    1,2,4-Oxadiazole-5-carboxamide: Lacks both the indole and pyridinylmethyl groups.

Uniqueness

The uniqueness of 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

1010922-28-7

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H13N5O2/c23-16(20-10-11-3-6-18-7-4-11)17-21-15(22-24-17)13-2-1-12-5-8-19-14(12)9-13/h1-9,19H,10H2,(H,20,23)

InChI Key

UAURRXKPLKRHSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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